molecular formula C9H4ClF3 B597308 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene CAS No. 1231244-86-2

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene

Cat. No. B597308
CAS RN: 1231244-86-2
M. Wt: 204.576
InChI Key: QWJRWJFXESMNBP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 29-30°C .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Researchers have synthesized novel fluorine-containing polyetherimides using derivatives similar to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. These polymers exhibit significant properties like high thermal stability and are characterized using technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Development of Organic Synthesis Methodologies

A methodology for efficient access to o-phenylendiamines and their conversion into 1,2-dialkyl-5-trifluoromethylbenzimidazoles was developed starting from compounds closely related to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. This process leverages microwave-assisted reactions, highlighting the compound's role in facilitating novel synthetic routes (Diana Vargas-Oviedo et al., 2017).

Aggregation-Induced Emission and Sensing Applications

The compound has been used in the synthesis of tetraphenylethene-containing polymers, demonstrating a novel phenomenon of aggregation-induced emission. Such materials have applications in fluorescent photopatterning, optical limiting, and explosive detection, showcasing the compound's potential in creating materials with unique optical properties (Rongrong Hu et al., 2012).

Explosive Detection

Derivatives of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene have been incorporated into PtII6 nanoscopic cages with an organometallic backbone, demonstrating selective sensing abilities for picric acid, an explosive component. The unique electronic and structural features imparted by the trifluoromethyl and ethynyl groups contribute to this selective detection capability (D. Samanta & P. Mukherjee, 2013).

Crystal Engineering and Network Structures

The compound has also played a role in crystal engineering, where its derivatives have been used to form unique network structures. For instance, derivatives have functioned as nodes in crystal networks, demonstrating the potential of such compounds in designing materials with specific molecular architectures (L. Reddy et al., 2005).

Safety and Hazards

It is essential to handle this compound with care, following safety protocols. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the Enamine product link . If you need further assistance or additional references, feel free to ask!

properties

IUPAC Name

4-chloro-1-ethynyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRWJFXESMNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene

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